molecular formula C22H26N4O3 B6020333 6-isopropyl-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-3-methylisoxazolo[5,4-b]pyridine

6-isopropyl-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-3-methylisoxazolo[5,4-b]pyridine

Cat. No.: B6020333
M. Wt: 394.5 g/mol
InChI Key: MXFKJRPZQHOCIJ-UHFFFAOYSA-N
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Description

This compound features an isoxazolo[5,4-b]pyridine core substituted with a 3-methyl group, a 6-isopropyl group, and a 4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl} moiety. The isopropyl and methoxyphenyl substituents contribute to lipophilicity and metabolic stability, while the piperazine moiety may influence pharmacokinetics and binding affinity .

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-14(2)19-13-18(20-15(3)24-29-21(20)23-19)22(27)26-11-9-25(10-12-26)16-5-7-17(28-4)8-6-16/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFKJRPZQHOCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the isoxazolo-pyridine core, impacting physicochemical and biological properties. Below is a comparative analysis:

Compound Name Core Structure Substituents Molecular Weight Notable Properties References
Target Compound Isoxazolo[5,4-b]pyridine 3-methyl, 6-isopropyl, 4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl} Not specified Enhanced receptor binding via piperazinyl carbonyl; moderate lipophilicity
6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid Isoxazolo[5,4-b]pyridine 3-methyl, 6-(4-methoxyphenyl), 4-carboxylic acid Not specified Higher polarity due to carboxylic acid; potential for salt formation
4-Amino-3-methyl-6-(methylthio)isoxazolo[5,4-b]pyridine-5-carbonitrile Isoxazolo[5,4-b]pyridine 4-amino, 3-methyl, 6-(methylthio), 5-cyano 220.25 g/mol Electron-withdrawing cyano group; methylthio enhances lipophilicity
DU619 (3-Methyl-6-(4-methylphenylsulfonyloxy)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine) Isoxazolo[5,4-b]pyridine 3-methyl, 6-(sulfonyloxy), 4-trifluoromethyl 372.33 g/mol Trifluoromethyl increases metabolic stability; sulfonyloxy improves solubility
3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide Isoxazolo[5,4-b]pyridine 3-phenyl, 6-(thiophen-2-yl), 4-carbohydrazide Not specified Thiophene enhances π-π interactions; carbohydrazide enables hydrogen bonding

Physicochemical Properties

  • Solubility : The carboxylic acid derivative () has higher aqueous solubility than the target compound due to ionizable groups. The sulfonyloxy group in DU619 further improves solubility compared to the target’s carbonyl-linked piperazine .
  • Lipophilicity : The isopropyl and methoxyphenyl groups in the target compound contribute to moderate logP values, while trifluoromethyl groups (DU619) increase hydrophobicity .

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